molecular formula C14H17BrN2O3 B13104100 tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B13104100
M. Wt: 341.20 g/mol
InChI Key: RDWVBVWROFVAMJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate (CAS: N/A, molecular formula: C₁₄H₁₇BrN₂O₃) is a benzimidazole derivative featuring a bromomethyl substituent at position 4, a methoxy group at position 7, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the heterocyclic ring . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during reactions, while the bromomethyl moiety acts as a reactive site for nucleophilic substitutions or cross-coupling reactions. Structural confirmation of related benzimidazole derivatives has been achieved via X-ray crystallography, as exemplified by tert-butyl 4-formyl-1H-imidazole-1-carboxylate (Acta Cryst. E66, o2185) .

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-7-methoxybenzimidazole-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-11-9(7-15)5-6-10(19-4)12(11)17/h5-6,8H,7H2,1-4H3

InChI Key

RDWVBVWROFVAMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CC(=C21)OC)CBr

Origin of Product

United States

Preparation Methods

Synthesis of 7-Methoxy-1H-benzimidazole Core

  • Starting Materials: Typically, o-phenylenediamine derivatives substituted with a methoxy group at the 4-position (corresponding to 7-position on benzimidazole) are used.
  • Cyclization: Condensation with formic acid or aldehydes under acidic or thermal conditions yields the 7-methoxybenzimidazole scaffold.
  • Reference: Analogous benzimidazole syntheses are well-documented in heterocyclic chemistry literature and supported by related synthetic procedures.

Introduction of the Bromomethyl Group at the 4-Position

  • Selective Bromomethylation: The 4-position bromomethylation is achieved via electrophilic substitution using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or Lewis acid catalysts.
  • Alternative Route: Starting from a 4-methyl derivative, bromination of the methyl group with NBS under controlled conditions can yield the bromomethyl substituent.
  • Control of Regioselectivity: The presence of the methoxy group directs substitution, and reaction conditions are optimized to avoid polybromination or side reactions.
  • Literature Insight: Similar halomethylation strategies are used for benzimidazole derivatives, as seen in the preparation of tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate.

Protection of the Benzimidazole Nitrogen with tert-Butyl Carbamate

  • Carbamate Formation: The benzimidazole nitrogen is protected by reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine or pyridine) to form the tert-butyl carbamate.
  • Reaction Conditions: The reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) under inert atmosphere to prevent hydrolysis.
  • Purification: The product is purified by chromatography or recrystallization to achieve high purity.
  • Supporting Data: This method parallels the synthesis of tert-butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, where tert-butyl chloroformate is used for nitrogen protection.

Representative Synthetic Route Summary

Step Reaction Reagents & Conditions Outcome
1 Cyclization to 7-methoxybenzimidazole o-phenylenediamine derivative + formic acid, heat Formation of benzimidazole core
2 Bromomethylation at 4-position N-bromosuccinimide (NBS), radical initiator, solvent (e.g., CCl4), light or heat Introduction of bromomethyl group
3 Nitrogen protection tert-butyl chloroformate, base (triethylamine), DCM, 0–5 °C, inert atmosphere Formation of tert-butyl carbamate

Optimization and Analytical Considerations

Reaction Optimization

  • Solvent Choice: Aprotic solvents like DMF or DCM enhance nucleophilicity and control side reactions.
  • Temperature Control: Low temperatures during carbamate formation minimize side reactions.
  • Base Selection: Triethylamine or pyridine effectively scavenges HCl formed during carbamate formation.
  • Time Monitoring: Reaction progress monitored by TLC or HPLC to avoid overreaction or decomposition.

Purification and Characterization

  • Purification: Silica gel chromatography or recrystallization from suitable solvents.
  • Spectroscopic Characterization:
    • ¹H NMR: Signals for tert-butyl group (~1.4 ppm, singlet), bromomethyl protons (~4.5–4.7 ppm), aromatic protons, and methoxy group (~3.7 ppm).
    • ¹³C NMR: Signals for carbamate carbonyl (~155–165 ppm), bromomethyl carbon (~30–40 ppm), and tert-butyl carbons.
    • Mass Spectrometry: Molecular ion peak confirming molecular weight (~311 g/mol).
    • FT-IR: Carbamate C=O stretch (~1700 cm⁻¹), aromatic C–H, and methoxy C–O stretch.
  • Crystallography: X-ray diffraction can confirm substitution pattern and molecular conformation.

Comparative Analysis with Related Compounds

Compound Substituent Position Halomethyl Group Protection Key Differences
tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate 2-position Chloromethyl tert-Butyl carbamate Chlorine vs bromine, position 2 vs 4
tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzimidazole-1-carboxylate 4-position Bromomethyl tert-Butyl carbamate Bromine at 4-position, methoxy at 7-position
tert-Butyl 4-(bromomethyl)-1H-benzimidazole-1-carboxylate 4-position Bromomethyl tert-Butyl carbamate Lacks methoxy substituent

Research Findings and Practical Notes

  • The bromomethyl group at the 4-position is highly reactive, enabling further nucleophilic substitution for derivatization.
  • The methoxy substituent influences electronic properties, potentially affecting reactivity and biological activity.
  • The tert-butyl carbamate protects the benzimidazole nitrogen, preventing unwanted side reactions during functionalization.
  • Reaction yields for analogous compounds typically range between 70–85%, with purity exceeding 98% after purification.
  • Control of reaction parameters is critical to avoid byproducts such as polyhalogenated derivatives or overalkylation.
  • The compound serves as an intermediate in medicinal chemistry for synthesizing bioactive molecules with antiviral, anticancer, or enzyme inhibitory properties.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Benzimidazole core synthesis o-phenylenediamine derivative, formic acid Heat, acidic 80–90 Methoxy substitution introduced on aromatic ring
Bromomethylation N-bromosuccinimide, radical initiator Room temp or reflux, inert atmosphere 70–80 Regioselective bromination at 4-position
Nitrogen protection tert-butyl chloroformate, triethylamine 0–5 °C, DCM, inert atmosphere 75–85 Carbamate formation, prevents N-alkylation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols.

Scientific Research Applications

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The methoxy and ester groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Positional Isomers

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate 4-(BrCH₂), 1-(Boc) C₁₃H₁₅BrN₂O₂ Stock purity: 97%; used in alkylation reactions
tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate 2-(BrCH₂), 1-(Boc) C₁₃H₁₅BrN₂O₂ Stock purity: 95%; positional isomer with distinct reactivity
Target Compound 4-(BrCH₂), 7-(OCH₃), 1-(Boc) C₁₄H₁₇BrN₂O₃ Enhanced solubility due to methoxy group; intermediate for drug candidates

Key Findings :

  • The 4-bromomethyl isomer (CAS: 132873-77-9) lacks the methoxy group, reducing steric hindrance and electronic effects compared to the target compound .
  • The 2-bromomethyl isomer (CAS: 175531-13-2) may exhibit altered reactivity in cross-coupling reactions due to steric constraints near the imidazole nitrogen .

Functional Group Variants

Compound Name Functional Groups Molecular Formula Key Properties/Applications Reference
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate 4-(CHO), 1-(Boc) C₉H₁₂N₂O₃ Crystallizes in monoclinic P2₁/c space group; used in condensation reactions
(+)-tert-Butyl 4-[(2S,3S)-3-dibenzylaminotetrahydrofuran-2-yl]imidazole-1-carboxylate 4-(aminotetrahydrofuran), 1-(Boc) C₂₉H₃₇N₃O₃ [α]D = +50.2° (CHCl₃); chiral building block for heterocycles

Key Findings :

  • The 4-formyl analog (CAS: N/A) replaces bromomethyl with a formyl group, enabling nucleophilic additions but lacking the leaving-group utility of bromine .
  • The aminotetrahydrofuran-substituted derivative demonstrates the Boc group’s compatibility with stereoselective synthesis, achieving 85% yield via column chromatography .

Biological Activity

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound's structure includes a benzo[d]imidazole core, which is often associated with various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The compound's molecular formula is C₁₄H₁₇BrN₂O₃, with a molecular weight of approximately 341.20 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with suitable carboxylic acids under acidic conditions.
  • Bromomethyl Group Introduction : The bromomethyl group can be introduced via bromination using reagents such as N-bromosuccinimide (NBS).
  • Methoxylation : The methoxy group is introduced through methylation of a hydroxyl group using dimethyl sulfate or methyl iodide .

These synthetic routes highlight the compound's accessibility for research and development purposes.

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. Specifically, research has demonstrated that certain benzimidazole derivatives can effectively induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCC827 .

CompoundCell LineIC50 (µM)Activity
This compoundA5492.12 ± 0.21High
This compoundHCC8275.13 ± 0.97Moderate
This compoundNCI-H3580.85 ± 0.05Very High

The mechanism of action for these compounds often involves interaction with DNA and modulation of cellular pathways that lead to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Studies utilizing broth microdilution methods have assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibit significant antibacterial activity, making them potential candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Bromomethyl Group : Acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on biomolecules.
  • Methoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • tert-butyl Group : Increases lipophilicity, affecting absorption and distribution within biological systems .

Case Studies

Several studies have focused on the biological activity of benzimidazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study demonstrated that compounds with similar structures had IC50 values indicating potent activity against multiple cancer cell lines, suggesting their potential as anticancer agents.
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of these compounds against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential.

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